

discovery and history of 1-(2-Piperidinoethyl)-2-thiourea

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2-Piperidinoethyl)-2-thiourea

Cat. No.: B1349984

[Get Quote](#)

An In-depth Technical Guide on **1-(2-Piperidinoethyl)-2-thiourea**: Discovery, Synthesis, and Application in Anticancer Drug Development

This technical guide provides a comprehensive overview of the chemical compound **1-(2-Piperidinoethyl)-2-thiourea**, focusing on its synthesis, history, and its application as a key reagent in the development of advanced anticancer agents derived from the natural product Oridonin. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Discovery and History

The specific historical details of the initial discovery and synthesis of **1-(2-Piperidinoethyl)-2-thiourea** (CAS No. 206761-87-7) are not extensively documented in dedicated primary scientific literature. The compound is primarily recognized and utilized as a valuable synthetic intermediate or reagent.^[1] Its importance stems from the strategic combination of two key pharmacophores: the thiourea core and the piperidine ring.

The thiourea moiety is a versatile functional group known for its ability to engage in hydrogen bonding and chelate metal ions, which is crucial for interacting with biological targets like enzymes.^[2] The piperidine ring is a common heterocyclic system in many pharmaceuticals, often incorporated to improve a molecule's pharmacokinetic properties, such as membrane permeability and metabolic stability.^[2] The ethyl linker provides conformational flexibility, allowing for optimal binding to target sites. The primary application noted for this compound is

as a reagent in the synthesis of antitumor oridonin analogs that feature a thiazole-fused A-ring.

[1]

Physicochemical Properties

A summary of the key physicochemical properties for **1-(2-Piperidinoethyl)-2-thiourea** is provided below.

Property	Value
CAS Number	206761-87-7
Molecular Formula	C ₈ H ₁₇ N ₃ S
Molecular Weight	187.31 g/mol
Melting Point	107 °C
Boiling Point	307.7 °C at 760 mmHg
Density	1.107 g/cm ³
Hydrogen Bond Donors	2
Hydrogen Bond Acceptors	2
Rotatable Bond Count	3

(Data sourced from LookChem)[1]

Application in Anticancer Agent Synthesis

1-(2-Piperidinoethyl)-2-thiourea serves as a critical building block for creating novel derivatives of Oridonin, a natural diterpenoid with known anticancer properties.[3][4] By reacting this thiourea with a modified Oridonin precursor, a nitrogen-rich thiazole ring can be fused to the core structure. This modification has been shown to significantly enhance the antiproliferative activity of the parent compound against various cancer cell lines and improve its aqueous solubility, a key factor for drug development.[3]

Quantitative Data: Antiproliferative Activity of Resulting Analogs

The following table summarizes the in vitro antiproliferative activity (IC_{50} values) of representative thiazole-fused Oridonin analogs synthesized using various thioureas. The data demonstrates the enhanced potency of these derivatives compared to the parent compound, Oridonin. The analogs shown are structurally analogous to the product that would be formed using **1-(2-Piperidinoethyl)-2-thiourea**.

Compound	MCF-7 (Breast) IC_{50} (μM)	MDA-MB-231 (Breast) IC_{50} (μM)	PANC-1 (Pancreatic) IC_{50} (μM)	PC-3 (Prostate) IC_{50} (μM)
Oridonin (Parent)	3.4 ± 0.3	> 19	7.3 ± 0.5	8.1 ± 0.6
Analog 5 (from Thiourea)	1.4 ± 0.1	1.8 ± 0.2	2.1 ± 0.2	2.5 ± 0.2
Analog 8 (from Methylthiourea)	0.8 ± 0.1	1.1 ± 0.1	1.5 ± 0.1	1.9 ± 0.2
Analog 14 (from Ethylthiourea)	0.3 ± 0.04	0.5 ± 0.05	0.8 ± 0.09	1.2 ± 0.1

(Data adapted from Ding, C. et al., Journal of Medicinal Chemistry, 2013)[3]

Experimental Protocols

Representative Synthesis of **1-(2-Piperidinoethyl)-2-thiourea**

This protocol describes a plausible and common method for synthesizing the title compound from its corresponding amine.

- Preparation of Benzoyl Isothiocyanate: A solution of benzoyl chloride (1.1 equivalents) in acetone is added dropwise to a suspension of ammonium thiocyanate (1.2 equivalents) in acetone. The mixture is stirred at room temperature for 15-20 minutes.

- **Thiourea Formation:** To the freshly prepared solution of benzoyl isothiocyanate, a solution of 2-(piperidin-1-yl)ethan-1-amine (1.0 equivalent) in acetone is added dropwise at 0-5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.
- **Hydrolysis:** The resulting N-benzoyl-N'-(2-piperidinoethyl)thiourea intermediate is collected and hydrolyzed by refluxing with an aqueous solution of sodium hydroxide (2.5 equivalents) for 4-6 hours until the reaction is complete (monitored by TLC).
- **Purification:** The reaction mixture is cooled, and the pH is adjusted to neutral using hydrochloric acid. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield **1-(2-Piperidinoethyl)-2-thiourea**.

Synthesis of a Thiazole-Fused Oridonin Analog

This protocol is adapted from the work of Ding et al.^[3] and describes the reaction of a key Oridonin intermediate with a thiourea derivative to form the final active compound.

- **Reaction Setup:** To a solution of the Oridonin-derived α -bromoketone precursor (1.0 equivalent) in absolute ethanol (0.02 M), **1-(2-Piperidinoethyl)-2-thiourea** (1.5 equivalents) is added.
- **Cyclization:** The reaction mixture is heated to reflux and maintained at this temperature for 3-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- **Workup and Purification:** Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in a mixture of dichloromethane and water. The aqueous layer is extracted three times with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
- **Final Product:** The crude product is purified by flash column chromatography on silica gel (using a gradient of methanol in dichloromethane) to afford the desired 2-(piperidinoethylamino)-thiazole-fused Oridonin analog.

In Vitro Antiproliferative MTT Assay

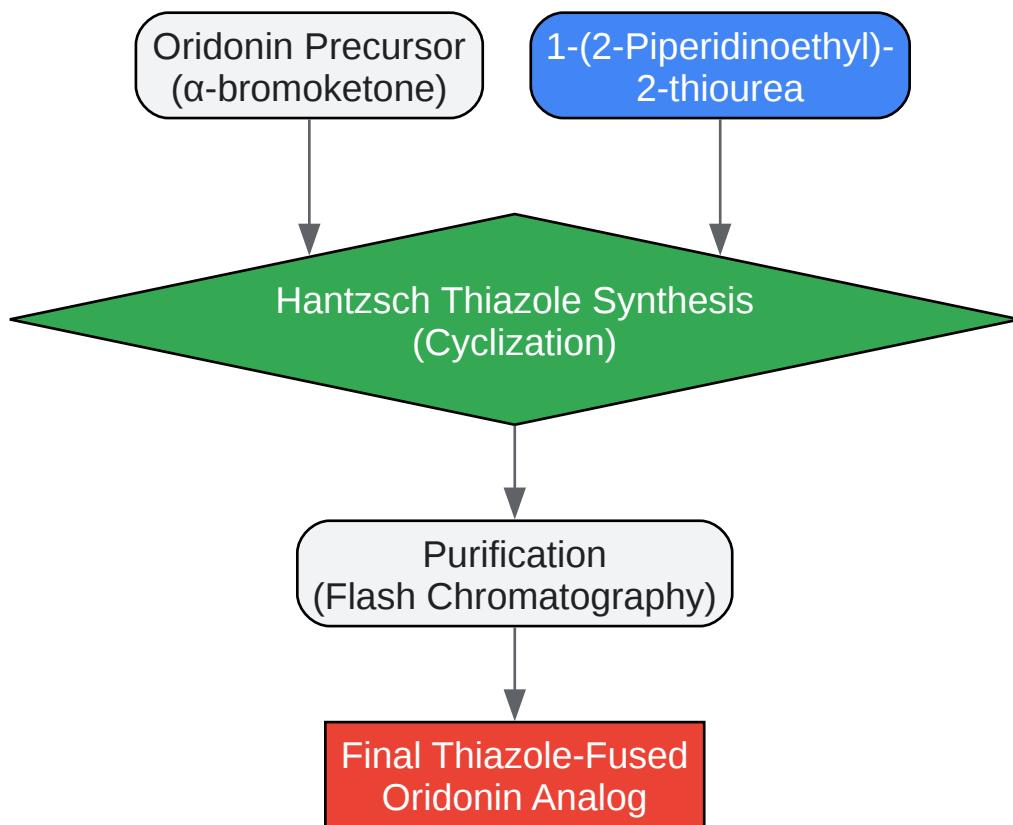
This protocol outlines the method used to determine the IC₅₀ values of the synthesized Oridonin analogs.

- Cell Seeding: Human cancer cells (e.g., MCF-7, MDA-MB-231) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
- Compound Treatment: The cells are treated with the synthesized Oridonin analogs at various concentrations (typically ranging from 0.01 µM to 100 µM) in fresh medium. A vehicle control (DMSO) is also included.
- Incubation: The plates are incubated for 72 hours under the same conditions.
- MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well, and the plates are incubated for another 4 hours.
- Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
- Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.
- Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control. The IC₅₀ value, defined as the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations: Workflows and Pathways

Synthetic Workflow

The following diagram illustrates the general synthetic pathway from an Oridonin precursor to a potent, thiazole-fused anticancer analog using **1-(2-Piperidinoethyl)-2-thiourea**.

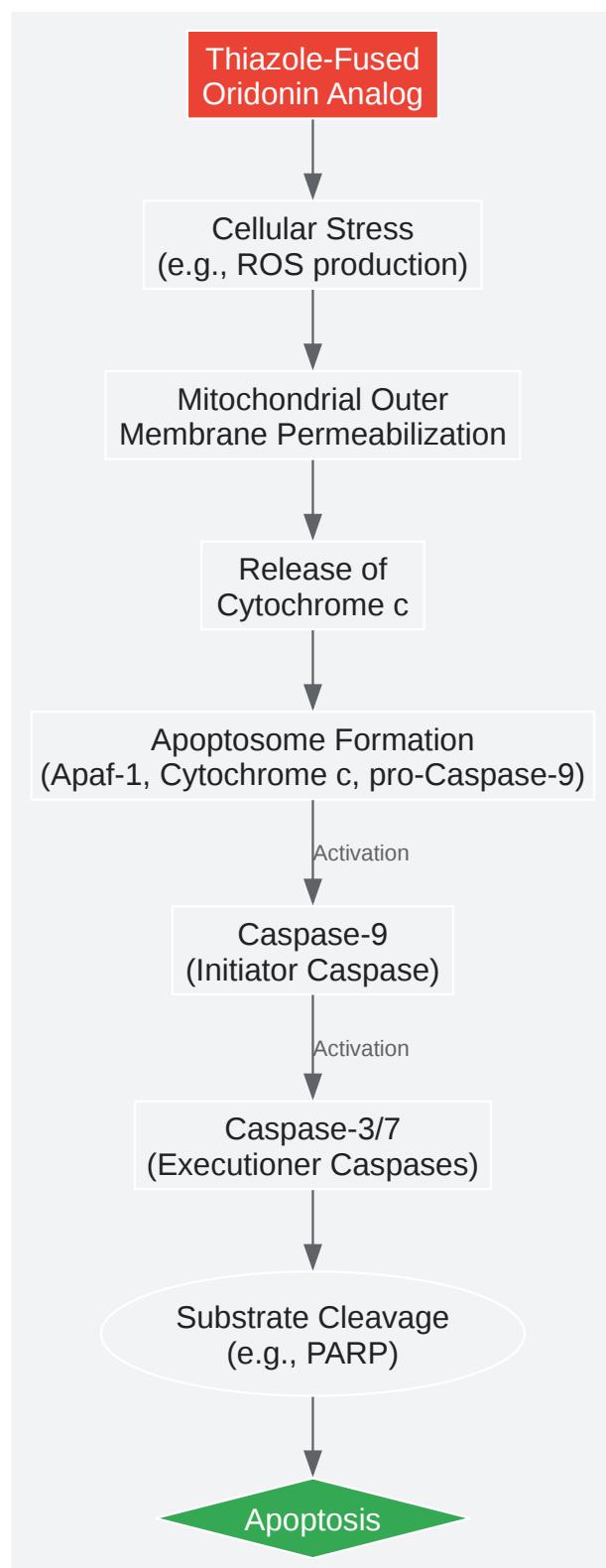


[Click to download full resolution via product page](#)

General synthesis of thiazole-fused Oridonin analogs.

Apoptotic Signaling Pathway

The synthesized Oridonin analogs exert their anticancer effects primarily by inducing apoptosis (programmed cell death). The diagram below outlines the intrinsic apoptotic pathway, a common mechanism activated by these compounds.[5]

[Click to download full resolution via product page](#)

Intrinsic apoptosis pathway induced by Oridonin analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(2-Piperidinoethyl)-2-thiourea | lookchem [lookchem.com]
- 2. 1-(2-Piperidinoethyl)-2-thiourea | 206761-87-7 | Benchchem [benchchem.com]
- 3. Novel Nitrogen-Enriched Oridonin Analogs with Thiazole-Fused A-Ring: Protecting Group-Free Synthesis, Enhanced Anticancer Profile, and Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel nitrogen-enriched oridonin analogues with thiazole-fused A-ring: protecting group-free synthesis, enhanced anticancer profile, and improved aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [discovery and history of 1-(2-Piperidinoethyl)-2-thiourea]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1349984#discovery-and-history-of-1-2-piperidinoethyl-2-thiourea>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com